

chemical properties and structure of DMPO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DMPO**

Cat. No.: **B042738**

[Get Quote](#)

An In-depth Technical Guide to 5,5-Dimethyl-1-Pyrroline N-Oxide (**DMPO**)

Introduction

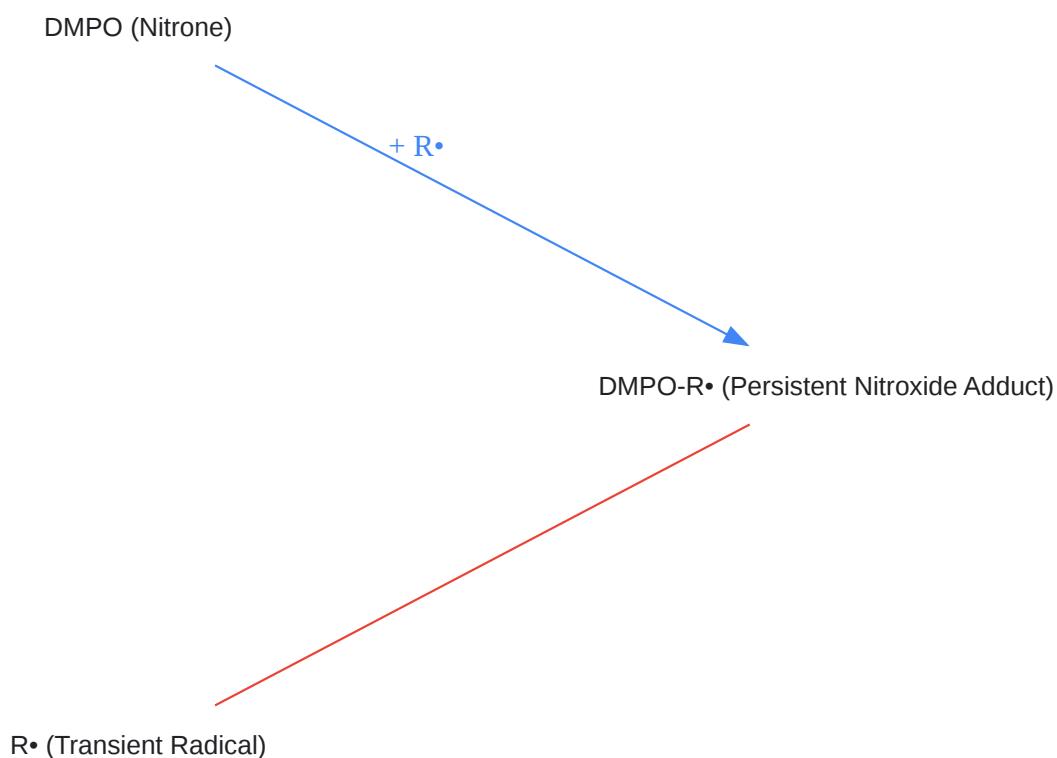
5,5-Dimethyl-1-pyrroline N-oxide, commonly known as **DMPO**, is a cyclic nitrone that has become one of the most widely used spin trapping agents in biomedical and chemical research.^[1] Its primary function is to react with short-lived, highly reactive free radicals to form more stable, persistent nitroxide radical adducts. These adducts can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.^[2] **DMPO** is particularly valued for its water solubility, ability to penetrate lipid bilayers, and relatively low toxicity, which permits its use in both in vitro and in vivo studies.^{[3][4]} This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of **DMPO** for researchers, scientists, and professionals in drug development.

Chemical Structure and Core Properties

DMPO is a five-membered heterocyclic compound featuring a nitrone functional group. The presence of two methyl groups at the C5 position enhances its stability.

IUPAC Name: 2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium^[5] Synonyms: 5,5-Dimethyl-1-pyrroline-1-oxide, 3,4-Dihydro-2,2-dimethyl-2H-pyrrole 1-oxide^{[6][7]} CAS Number: 3317-61-1^[4]
^[6]

The fundamental chemical and physical properties of **DMPO** are summarized in the table below. It is a hygroscopic, white crystalline solid that may turn yellow over time, even when


stored at low temperatures.[6] Careful storage and handling are essential to maintain its purity for sensitive EPR experiments.

Property	Value	References
Molecular Formula	C ₆ H ₁₁ NO	[3][6]
Molecular Weight	113.16 g/mol	[5][6]
Appearance	White crystalline solid, very hygroscopic	[6]
Melting Point	25-29 °C	[5]
Solubility	Water (PBS, pH 7.2): ~9.2 mg/mL Ethanol: ~50 mg/mL DMSO: ~50 mg/mL LDMF: ~42 mg/mL	[3][8]
UV Absorption (λ_{max})	Water: 226 nm (ϵ = 8600) Ethanol: 234 nm (ϵ = 7700) Cyclohexane: 246 nm (ϵ = 9000)	[6]
Stability	≥ 2 years when stored at -20°C	[3][8]

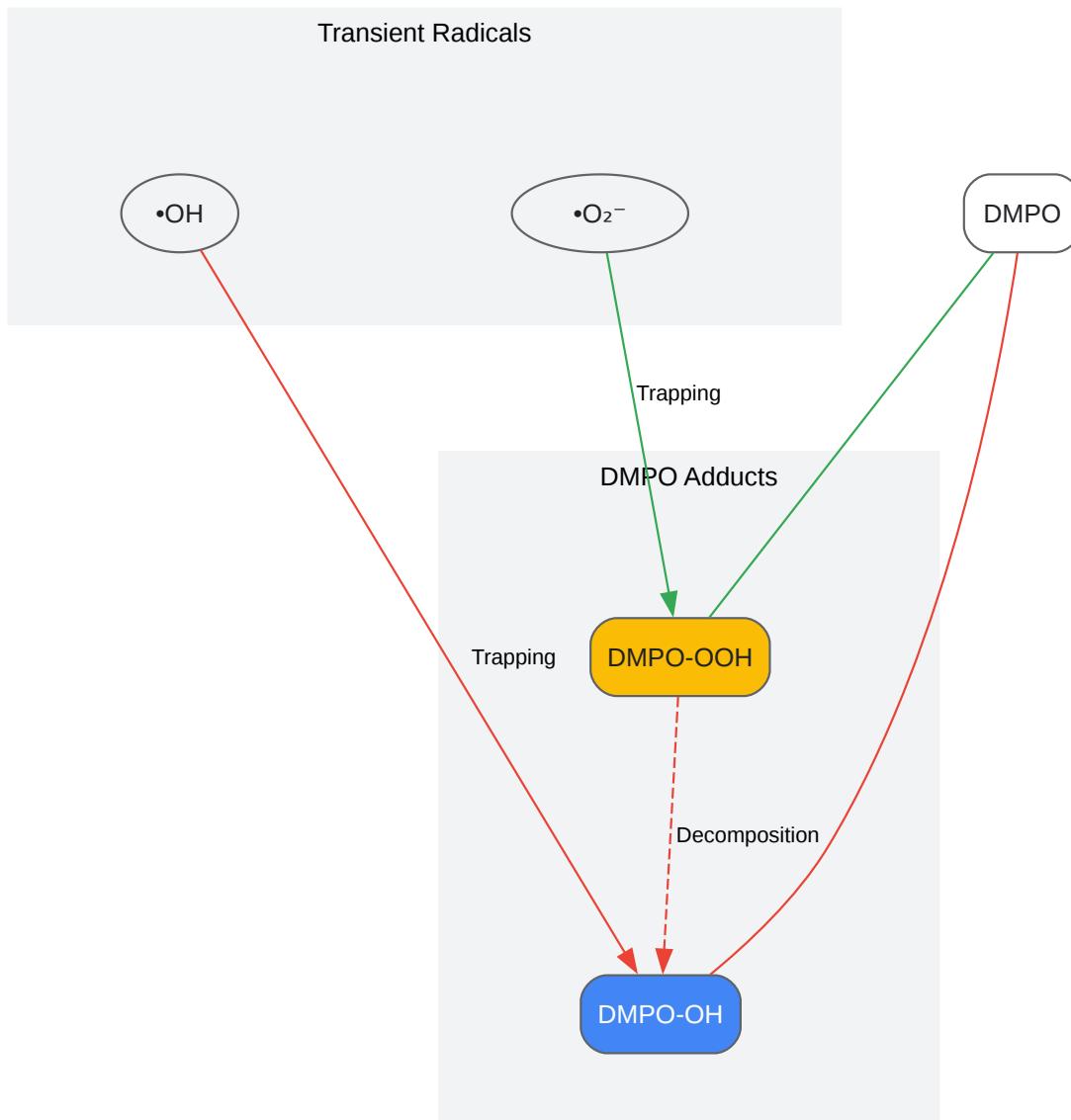
Reactivity and Spin Trapping Mechanism

DMPO is an effective spin trap for a wide variety of radicals, including oxygen-centered (e.g., hydroxyl •OH, superoxide •OOH), carbon-centered, nitrogen-centered, and sulfur-centered radicals.[3] The trapping reaction involves the covalent addition of the transient radical to the carbon atom of the C=N double bond of the nitrone, converting it into a stable nitroxide radical adduct.

The general mechanism of spin trapping is illustrated below.

[Click to download full resolution via product page](#)

Caption: General principle of spin trapping with **DMPO**.


The structure of the resulting **DMPO** adduct provides information about the original trapped radical through the analysis of its EPR spectrum, particularly the hyperfine coupling constants.

Reaction with Key Reactive Oxygen Species (ROS)

DMPO's reactions with hydroxyl and superoxide radicals are of particular importance in the study of oxidative stress.

- Hydroxyl Radical ($\bullet\text{OH}$): **DMPO** reacts with the highly reactive hydroxyl radical at a diffusion-controlled rate. The resulting **DMPO**-OH adduct is relatively stable and produces a characteristic 1:2:2:1 quartet signal in EPR spectra, arising from nearly equal hyperfine couplings to the nitrogen and β -hydrogen nuclei.[9][10]
- Superoxide Radical ($\bullet\text{O}_2^-$): The reaction with superoxide is significantly slower.[11] This reaction yields the **DMPO**-OOH adduct, which has a more complex 12-line EPR spectrum due to distinct couplings from the nitrogen, β -hydrogen, and a γ -hydrogen.[12] A significant challenge in interpreting these experiments is that the **DMPO**-OOH adduct is unstable and can decompose to form the **DMPO**-OH adduct, potentially leading to a misinterpretation of $\bullet\text{OH}$ generation.[13]

The interconnected pathways for trapping $\bullet\text{OH}$ and $\bullet\text{O}_2^-$ are outlined in the following diagram.

[Click to download full resolution via product page](#)

Caption: Reaction pathways of **DMPO** with superoxide and hydroxyl radicals.

Quantitative Data

Reaction Kinetics

The rate constants for **DMPO**'s reactions with radicals vary significantly, which is a critical factor in experimental design.

Reactant Radical	Rate Constant (k) [M ⁻¹ s ⁻¹]	pH	References
Superoxide (•O ₂ ⁻)	1.2	7.4	[14]
Superoxide (•O ₂ ⁻)	10	-	[11]
Hydroperoxyl (•OOH)	6.6 x 10 ³	-	[11]
Hydroxyl (•OH)	~10 ⁹	-	[13]
DMPO-OOH + •O ₂ ⁻	4.9 x 10 ⁶	7.4	[15]

The half-life of the **DMPO**-OOH adduct has been reported to be approximately 66 seconds.[\[14\]](#)

EPR Hyperfine Coupling Constants (HFCCs)

The identification of the trapped radical is primarily based on the unique hyperfine coupling constants (HFCCs) of its **DMPO** adduct. The values for nitrogen (aN), β -hydrogen (aH β), and γ -hydrogen (aH γ) couplings for common adducts are listed below.

Adduct	Solvent	αN (Gauss)	$\alpha H\beta$ (Gauss)	αH_y (Gauss)	References
DMPO-OH	Pyridine	13.53	11.38	0.79	[16] [17]
DMPO-OH	Water	14.92	14.76	-	[18]
DMPO-OOH	Pyridine	12.36	9.85	1.34	[16] [17] [19]
DMPO-OOH	Water (pH 7.4)	14.2 (1.42 mT)	11.34 (1.134 mT)	1.25 (0.125 mT)	[12]
DMPO-CH ₃	Water	16.3	23.4	-	[18]
DMPO-OCH ₃	Water	14.51	10.71	1.32	[20]

Note: 1 mT = 10 Gauss.

Experimental Protocols

Synthesis and Purification of High-Purity DMPO

Achieving high "EPR purity" is crucial, as trace impurities can generate confounding paramagnetic signals. The synthesis is often based on the original scheme by Todd (1959), but requires rigorous purification.[\[21\]](#) A simplified method for producing isotopically labeled **DMPO** has also been described.[\[22\]](#)[\[23\]](#)

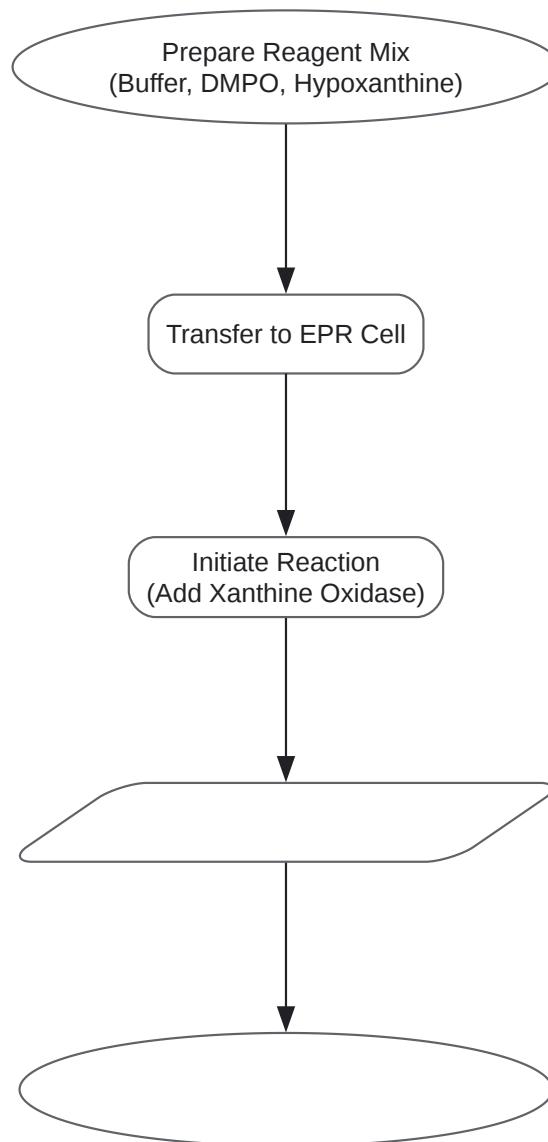
Outline of Synthesis (Le et al., 1999, adapted for ¹⁵N-DMPO):[\[23\]](#)

- Nitropropane Synthesis: Reaction of 2-halopropane with sodium nitrite (e.g., ¹⁵N-labeled) in DMF with urea to produce the corresponding 2-nitropropane.
- Michael Addition: The synthesized 2-nitropropane is reacted with an acrylate ester (e.g., methyl acrylate) in the presence of a catalyst.
- Nef Reaction: The product from the Michael addition undergoes a Nef reaction to yield a keto-aldehyde.
- Reductive Cyclization: The intermediate is then reacted with hydroxylamine (e.g., ¹⁵N-hydroxylamine hydrochloride) followed by reductive cyclization using zinc dust in acetic acid

to form the **DMPO** ring structure.

- Purification: The crude product is purified extensively, often involving multiple sublimations or chromatography, to remove paramagnetic impurities.[21][22]

EPR Spin Trapping of Superoxide Radicals


This protocol describes a typical setup for detecting superoxide generated by the xanthine/xanthine oxidase enzymatic system.

Materials:

- Phosphate buffer (e.g., 100 mM, pH 7.4)
- **DMPO** (high purity, e.g., 100 mM final concentration)
- Hypoxanthine (HX) (e.g., 0.2 mM final concentration)
- Xanthine Oxidase (XOD) (e.g., 0.05 U/mL final concentration)
- Superoxide Dismutase (SOD) for control experiments
- EPR spectrometer, flat cell, or capillary tube

Procedure:

- Prepare a reaction mixture in the phosphate buffer containing **DMPO** and hypoxanthine.
- Transfer the mixture to an EPR flat cell or capillary tube.
- Initiate the reaction by adding xanthine oxidase.
- Immediately place the sample in the EPR spectrometer cavity and begin recording spectra.
- Control: In a parallel experiment, add SOD to the reaction mixture before the addition of xanthine oxidase. The disappearance or significant reduction of the EPR signal confirms that it originated from superoxide radicals.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for EPR spin trapping of superoxide.

Immuno-Spin Trapping

This technique combines the specificity of spin trapping with the sensitivity of immunoassays, allowing for the detection of protein-radical adducts without direct reliance on EPR.[\[24\]](#)

Principle:

- A biological system is treated with **DMPO**.
- Protein radicals formed (e.g., from oxidative stress) react with **DMPO** to form stable **DMPO**-protein adducts.
- Polyclonal or monoclonal antibodies that specifically recognize the **DMPO**-nitronate adduct are used to detect these modified proteins.
- Detection is achieved using standard immunological techniques like Western blotting, ELISA, or immunohistochemistry.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the immuno-spin trapping technique.

Applications in Drug Development and Research

- Oxidative Stress Assessment: **DMPO** is widely used to detect and quantify ROS and RNS (Reactive Nitrogen Species) in cellular and animal models of diseases like neurodegeneration, cardiovascular disease, and cancer.[4][25]
- Mechanism of Action Studies: It helps elucidate how drugs or xenobiotics induce oxidative stress by identifying the specific radicals formed.
- Toxicity Screening: In preclinical toxicology, **DMPO** can be used to assess whether a drug candidate causes free radical-mediated damage.[26]
- Therapeutic Efficacy: The antioxidant or pro-oxidant effects of novel therapeutic agents can be quantified by measuring their impact on radical formation using **DMPO**.[25]

Limitations and Considerations

- Adduct Instability: The **DMPO**-OOH adduct is notoriously unstable and can decay to **DMPO**-OH, complicating data interpretation.[13]
- Reaction Kinetics: The slow trapping rate for superoxide requires high concentrations of **DMPO**, which may perturb the biological system.[11]
- Non-Radical Reactions: **DMPO** can undergo nucleophilic addition reactions that can be mistaken for radical trapping, such as with (bi)sulfite.[1]
- In Vivo Challenges: While used in vivo, **DMPO**'s pharmacokinetics and potential for metabolic breakdown must be considered.
- Artifacts: Heating aqueous solutions of **DMPO**, particularly in the presence of trace metals and oxygen, can generate **DMPO**-OH signals artificially.[9][27]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Fidelity of Spin Trapping with DMPO in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. DMPO | CAS 3317-61-1 | Spin trapping reagent | StressMarq Biosciences Inc. [stressmarq.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. DMPO [drugfuture.com]
- 7. 5,5-DIMETHYL-1-PYRROLINE N-OXIDE | 3317-61-1 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of the Local Concentration of the Markedly Dense Hydroxyl Radical Generation Induced by X-rays in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine. | Semantic Scholar [semanticscholar.org]
- 20. Separation and identification of DMPO adducts of oxygen-centered radicals formed from organic hydroperoxides by HPLC-ESR, ESI-MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals in time and space with immuno-spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical properties and structure of DMPO]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042738#chemical-properties-and-structure-of-dmopo\]](https://www.benchchem.com/product/b042738#chemical-properties-and-structure-of-dmopo)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com